molecular formula C11H15Cl2N3O2S B044239 H-9 dihydrochloride

H-9 dihydrochloride

Cat. No.: B044239
M. Wt: 324.2 g/mol
InChI Key: HBLCYSFLYMHCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-9 Dihydrochloride is a protein kinase inhibitor . Its chemical structure consists of C₁₁H₁₅Cl₂N₃O₂S . Protein kinases play crucial roles in cellular signaling, regulating processes like cell growth, differentiation, and metabolism.

Biochemical Analysis

Biochemical Properties

H-9 dihydrochloride interacts with several enzymes and proteins. It is known to inhibit more effectively cyclic nucleotide-dependent protein kinases than other kinases . It also significantly reduces the excitatory response to 5-HT . These interactions underline the role of this compound in biochemical reactions.

Cellular Effects

This compound has a direct effect on pharyngeal activity . It also inhibits signal-transduction and cell growth in EGF (epidermal growth factor)-dependent epithelial cell lines . These effects highlight the influence of this compound on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, leading to changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those involving protein kinases

Preparation Methods

H-9 Dihydrochloride can be synthesized using various methods. Although specific synthetic routes are not widely documented, it is available commercially. Industrial production methods likely involve efficient chemical synthesis to achieve high purity.

Chemical Reactions Analysis

H-9 Dihydrochloride undergoes reactions typical of protein kinase inhibitors:

    Oxidation: It may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could modify its functional groups.

    Substitution: Halogen atoms (such as chlorine) may be substituted. Common reagents include reducing agents (e.g., sodium borohydride), halogenating agents (e.g., thionyl chloride), and organic solvents (e.g., dichloromethane). Major products depend on the specific reaction conditions.

Scientific Research Applications

H-9 Dihydrochloride finds applications in:

    Cell Signaling Studies: Inhibiting protein kinases helps dissect signaling pathways.

    Neuroscience: Investigating neuronal function and neurotransmitter pathways.

    Cancer Research: Studying aberrant kinase activity in cancer cells.

    Drug Development: Screening potential kinase inhibitors.

Comparison with Similar Compounds

H-9 Dihydrochloride shares similarities with other kinase inhibitors, such as H8 Dihydrochloride and H7. its unique features set it apart. Similar compounds include staurosporine, H89, and KT5720 .

Biological Activity

H-89 dihydrochloride, chemically known as N-[2-[[3-(4-Bromophenyl)-2-propenyl]amino]ethyl]-5-isoquinolinesulfonamide dihydrochloride, is a potent and selective inhibitor of protein kinase A (PKA) and several other kinases. This compound has garnered attention in various fields of biological research due to its diverse biological activities and therapeutic potential.

  • Molecular Formula : C₁₃H₁₅BrN₂O₂S·2HCl
  • Molar Mass : 232.235 g/mol
  • Purity : ≥98%

H-89 primarily functions as a PKA inhibitor, with an IC₅₀ value of approximately 80 nM. It also inhibits other kinases, including:

KinaseIC₅₀ (nM)
S6K1120
MSK1135
PKA80
ROCKII270
PKBα2600
MAPKAP-K1b2800

These inhibitory effects suggest that H-89 can modulate various signaling pathways involved in cell proliferation, survival, and differentiation .

Antinociceptive Effects

Research has demonstrated that H-89 exhibits antinociceptive activity , which refers to its ability to alleviate pain. This property is particularly relevant in the context of pain management and the development of analgesic therapies .

Enhancement of Stem Cell Survival

A significant finding regarding H-89 is its role in enhancing the survival and clonogenicity of dissociated human embryonic stem cells (ESCs). This effect is mediated through the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), which is crucial for maintaining stem cell properties and promoting cell survival .

Case Studies

Several studies have investigated the effects of H-89 on different biological systems:

  • Study on Human ESCs :
    • Objective : To assess the impact of H-89 on human ESC survival.
    • Findings : H-89 significantly increased the survival rates and clonogenic potential of dissociated human ESCs through ROCK inhibition, suggesting its potential use in regenerative medicine .
  • Pain Management Studies :
    • Objective : To evaluate the antinociceptive effects of H-89.
    • Findings : In animal models, H-89 demonstrated a marked reduction in pain responses, indicating its potential application in developing new analgesic drugs .

Properties

IUPAC Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLCYSFLYMHCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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